
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonyl chloride derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methanesulfonyl chloride. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonyl thiol derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
- Methanesulfonyl chloride
Comparison
Compared to similar compounds, (5-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of derivatives formed. This uniqueness makes it valuable in applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C6H6Cl3NO2S |
|---|---|
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
(5-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-6(9-3-5)4-12(8,10)11;/h1-3H,4H2;1H |
Clé InChI |
CMJCKBSLNZMKFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)CS(=O)(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


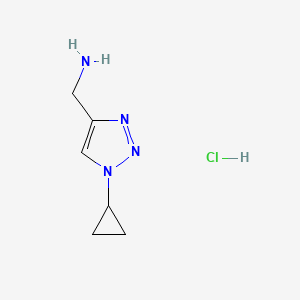

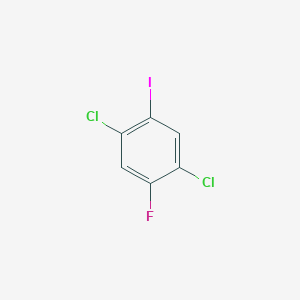

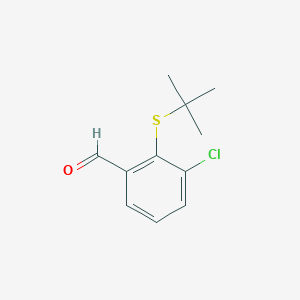
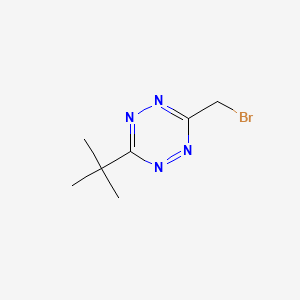
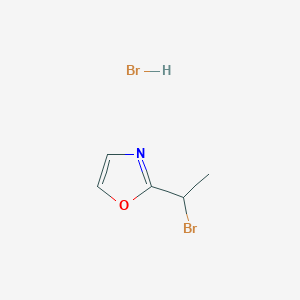
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
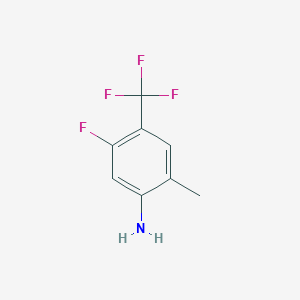
![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
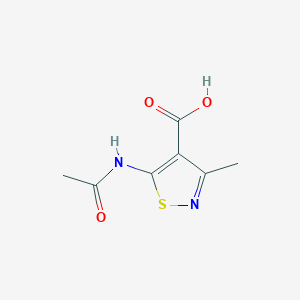
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)


